Bis-benzyl-titanium-(IV)-dichloride

Catalog No.
S6616835
CAS No.
85412-32-4
M.F
C14H14Cl2Ti-2
M. Wt
301.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-benzyl-titanium-(IV)-dichloride

CAS Number

85412-32-4

Product Name

Bis-benzyl-titanium-(IV)-dichloride

IUPAC Name

dichlorotitanium;methanidylbenzene

Molecular Formula

C14H14Cl2Ti-2

Molecular Weight

301.0 g/mol

InChI

InChI=1S/2C7H7.2ClH.Ti/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H;/q2*-1;;;+2/p-2

InChI Key

ISJGCAZCCLODBH-UHFFFAOYSA-L

SMILES

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Ti]Cl

Canonical SMILES

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Ti]Cl

Bis-benzyl-titanium-(IV)-dichloride is an organometallic compound featuring titanium in the +4 oxidation state, characterized by two benzyl groups and two chloride ligands coordinated to the titanium center. This compound is notable for its unique structural properties and reactivity, which make it a subject of interest in various fields of chemistry, particularly in catalysis and materials science. The general formula for this compound is C14H14Cl2Ti\text{C}_{14}\text{H}_{14}\text{Cl}_{2}\text{Ti}.

, including:

  • Substitution Reactions: The chloride ligands can be substituted by other ligands under appropriate conditions, which can enhance the reactivity and stability of the compound.
  • Hydrolysis: Due to the oxophilic nature of titanium(IV), bis-benzyl-titanium-(IV)-dichloride can undergo hydrolysis, leading to the formation of insoluble titanium oxides or hydroxides if not handled properly .
  • Catalytic Reactions: It is utilized as a catalyst in various organic transformations, including polymerization and hydrogenation reactions, where it facilitates the formation of carbon-carbon bonds .

Research indicates that bis-benzyl-titanium-(IV)-dichloride exhibits biological activity, particularly in the context of cancer research. Its derivatives have been studied for their cytotoxic effects against cancer cells, showing potential as therapeutic agents. The biological activity is often related to the nature of the ligands attached to the titanium center and their stability during substitution reactions .

The synthesis of bis-benzyl-titanium-(IV)-dichloride typically involves:

  • Reaction of Titanium Tetrachloride: Titanium tetrachloride is reacted with benzyl magnesium chloride under an inert atmosphere to form bis-benzyl-titanium-(IV)-dichloride.
  • Solvent Utilization: The reaction is usually performed in solvents such as diethyl ether or tetrahydrofuran to ensure solubility and facilitate the reaction.
  • Purification: The product may require purification through recrystallization or chromatography to obtain a high-purity compound .

Bis-benzyl-titanium-(IV)-dichloride has several applications:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in polymerization processes.
  • Material Science: The compound is studied for its potential use in developing new materials with unique properties due to its organometallic nature.
  • Biological Research: Its derivatives are explored for potential therapeutic applications in oncology .

Studies on interaction mechanisms involving bis-benzyl-titanium-(IV)-dichloride have focused on its coordination with various substrates. These interactions often lead to significant changes in reactivity and stability, influencing its effectiveness as a catalyst or therapeutic agent. For instance, the coordination with different ligands can alter its hydrolytic stability and biological activity, making it a versatile compound for further research .

Several compounds share structural similarities with bis-benzyl-titanium-(IV)-dichloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Bis(cyclopentadienyl)titanium(IV)dichlorideTwo cyclopentadienyl rings coordinated to titaniumKnown for stability and catalytic properties
Tris-neopentyl-titanium(IV)-chlorideThree neopentyl groups coordinated to titaniumExhibits different reactivity patterns
Bis(allyl)titanium(IV)Two allyl groups coordinated to titaniumNotable for its role in organic synthesis
Bis(trifluorobenzoylacetonato-O,O')dichloro-titanium(IV)Two trifluorobenzoyl groupsEnhanced stability towards hydrolysis

Uniqueness

Bis-benzyl-titanium-(IV)-dichloride stands out due to its specific ligand arrangement that influences both its catalytic behavior and biological activity. Its ability to undergo substitution reactions while maintaining stability makes it particularly interesting for further development in both synthetic and medicinal chemistry .

Hydrogen Bond Acceptor Count

2

Exact Mass

299.995197 g/mol

Monoisotopic Mass

299.995197 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

Explore Compound Types